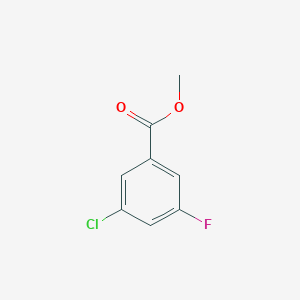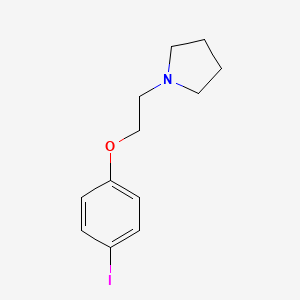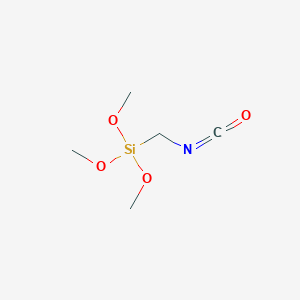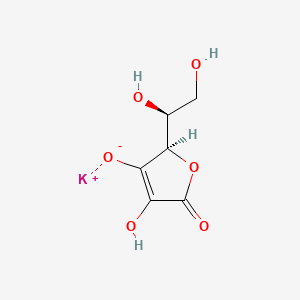
Potassium ascorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium ascorbate is a compound with the chemical formula KC₆H₇O₆. It is the potassium salt of ascorbic acid, commonly known as vitamin C. This compound is a mineral ascorbate and is used as a food additive with the E number E303. This compound is known for its antioxidant properties and is used in various applications, including food preservation and health supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium ascorbate can be synthesized by reacting ascorbic acid with potassium hydroxide. The reaction typically involves dissolving ascorbic acid in water and then adding potassium hydroxide solution gradually while maintaining the pH around 7. The reaction can be represented as follows:
C6H8O6+KOH→KC6H7O6+H2O
Industrial Production Methods
In industrial settings, this compound is often produced using a process that involves the fermentation of glucose to produce ascorbic acid, followed by neutralization with potassium hydroxide. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to dehydroascorbate in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can be reduced back to ascorbate by reducing agents like glutathione.
Substitution: this compound can participate in substitution reactions where the ascorbate ion replaces other anions in a compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Glutathione, sodium borohydride.
Reaction Conditions: These reactions typically occur in aqueous solutions at room temperature.
Major Products Formed
Oxidation: Dehydroascorbate.
Reduction: Ascorbate.
Substitution: Various substituted ascorbate compounds depending on the reactants used
Scientific Research Applications
Potassium ascorbate has a wide range of scientific research applications:
Chemistry: Used as a reducing agent and antioxidant in various chemical reactions.
Biology: Plays a role in cellular redox homeostasis and gene expression regulation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, cardiovascular health, and immune system support.
Industry: Used as a food preservative to prevent oxidation and maintain the quality of food products .
Mechanism of Action
Potassium ascorbate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also participates in redox reactions, maintaining the balance of reduced and oxidized forms of various biomolecules. This compound can cross cell membranes via facilitated diffusion and active transport mechanisms, involving sodium-dependent vitamin C transporters .
Comparison with Similar Compounds
Potassium ascorbate is similar to other mineral ascorbates such as sodium ascorbate and calcium ascorbate. it has unique properties due to the presence of potassium:
Sodium Ascorbate: Similar antioxidant properties but contains sodium instead of potassium.
Calcium Ascorbate: Provides calcium along with ascorbate, used in dietary supplements for bone health.
Magnesium Ascorbate: Contains magnesium, used for its combined antioxidant and magnesium supplementation benefits.
This compound is unique in that it provides potassium, an essential mineral for maintaining electrolyte balance and proper cellular function .
Properties
CAS No. |
15421-15-5 |
|---|---|
Molecular Formula |
C6H8KO6 |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
potassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.K/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |
InChI Key |
IVQKBLOJAJSZBY-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[K+] |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[K] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[K] |
Key on ui other cas no. |
15421-15-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


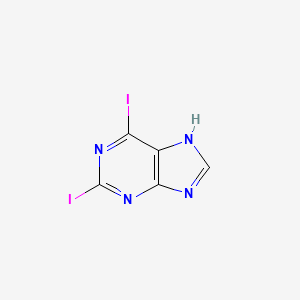
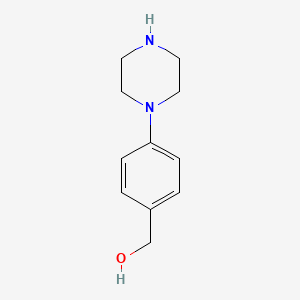
![1H-Pyrrolo[2,3-c]pyridine-2,3-dione](/img/structure/B1603823.png)
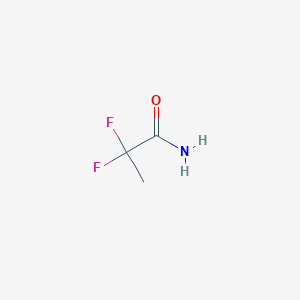
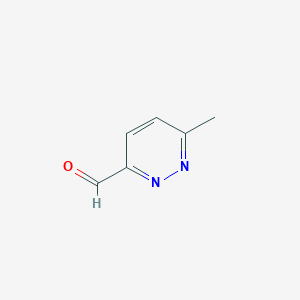
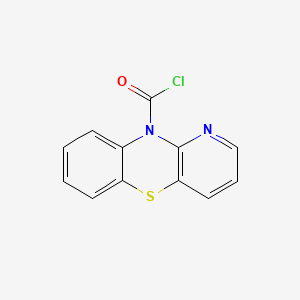
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
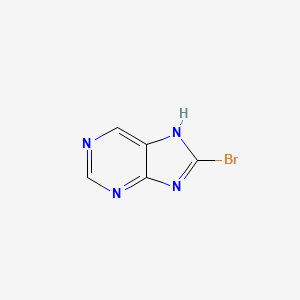
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)
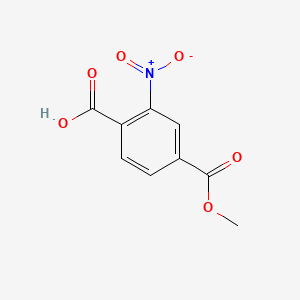
![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)
